molecular formula C3H7NaO4S B12506191 Sodiumisopropylsulfate

Sodiumisopropylsulfate

Cat. No.: B12506191
M. Wt: 162.14 g/mol
InChI Key: YHVRBEAAJOBGSQ-UHFFFAOYSA-M
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Description

Sodium isopropylsulfate (hypothetical structure: Na⁺[C₃H₇OSO₃⁻]) is a sodium salt of isopropylsulfate, a sulfate ester derived from isopropyl alcohol. Sodium salts of sulfate esters typically exhibit enhanced water solubility compared to their neutral ester counterparts, making them suitable for industrial or pharmaceutical formulations.

Properties

Molecular Formula

C3H7NaO4S

Molecular Weight

162.14 g/mol

IUPAC Name

sodium;propan-2-yl sulfate

InChI

InChI=1S/C3H8O4S.Na/c1-3(2)7-8(4,5)6;/h3H,1-2H3,(H,4,5,6);/q;+1/p-1

InChI Key

YHVRBEAAJOBGSQ-UHFFFAOYSA-M

Canonical SMILES

CC(C)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodiumisopropylsulfate is typically synthesized by reacting isopropanol with sulfuric acid in the presence of sodium carbonate . The reaction proceeds as follows: [ \text{C3H8O} + \text{H2SO4} + \text{Na2CO3} \rightarrow \text{C3H9NaO4S} + \text{CO2} + \text{H2O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of isopropanol to a mixture of sulfuric acid and sodium carbonate under controlled temperature and pressure conditions. The reaction mixture is then neutralized, filtered, and crystallized to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Sodiumisopropylsulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sodiumisopropylsulfate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between water and hydrophobic substances. This property is crucial in its role as a detergent and emulsifier . At the molecular level, this compound interacts with lipid bilayers, disrupting their structure and leading to cell lysis in biological applications .

Comparison with Similar Compounds

Diisopropyl Sulfate

Structure : (C₃H₇O)₂SO₂
CAS : 2973-10-6
Applications :

  • A sulfation reagent for organic synthesis, offering advantages in selectivity and mild reaction conditions compared to dimethyl sulfate .
  • Forms light yellow oil products in reactions, as noted in sulfation studies .

Advantages Over Dimethyl Sulfate :

  • Bulkier isopropyl groups may reduce toxicity and improve reaction control.
  • Higher boiling point (unquantified in evidence) likely enhances safety during handling .

Limitations :

  • Inconsistent abbreviation usage in literature (e.g., "diisopropyl sulfate" vs. "isopropylsulfate") complicates standardization .

Dimethyl Sulfate

Structure : (CH₃O)₂SO₂
Applications :

  • Classic alkylating agent, but highly toxic and regulated.
  • Lacks the steric bulk of isopropyl groups, leading to faster but less controlled reactions .

Comparison with Diisopropyl Sulfate :

Property Diisopropyl Sulfate Dimethyl Sulfate
Reactivity Moderate (steric hindrance) High (small methyl groups)
Toxicity Likely lower High (carcinogenic)
Product State Light yellow oil Colorless liquid

Sodium Isopropylbenzenesulfonate

Structure : C₆H₄(SO₃⁻Na⁺)(C₃H₇)
Applications :

  • Surfactant in detergents, agrochemicals, and coatings .
  • Sulfonate group (-SO₃⁻) provides stability under acidic conditions compared to sulfate esters (-OSO₃⁻).

Key Differences from Sodium Isopropylsulfate :

  • Sulfonate vs. Sulfate Ester: Sulfonates are hydrolytically stable, whereas sulfate esters hydrolyze readily, releasing sulfuric acid .
  • Industrial Use: Sulfonates dominate in detergents; sulfate esters are niche reagents.

Isopropyl Phosphate Derivatives

Example : Diisopropyl methylphosphonate (CAS 1445-75-6)
Structure : (C₃H₇O)₂P(O)CH₃
Applications :

  • Flame retardants, plasticizers, or chemical warfare precursors.
  • Phosphorus-based vs. sulfur-based: Phosphate esters exhibit lower reactivity in sulfation but higher thermal stability .

Biological Activity

Sodium isopropyl sulfate (SIPS) is a sulfate ester derived from isopropanol and has garnered attention in various fields due to its biological activity. This article explores the biological effects, mechanisms of action, and relevant case studies related to SIPS.

  • Chemical Formula : C3H8NaO4S
  • Molecular Weight : 158.16 g/mol
  • CAS Number : 1338-23-4

Mechanisms of Biological Activity

  • Surfactant Properties : SIPS exhibits surfactant characteristics similar to other sulfate compounds, which can influence cellular membranes and protein structures. It can alter the conformation and activity of proteins by disrupting hydrophobic interactions, leading to changes in enzyme activity and stability .
  • Cytotoxicity : Research has shown that SIPS can induce cytotoxic effects in various cell lines. The compound's ability to disrupt cell membranes contributes to its cytotoxic potential, making it a candidate for further investigation in cancer therapies .
  • Antimicrobial Activity : Preliminary studies suggest that SIPS possesses antimicrobial properties against certain bacterial strains. This activity is likely due to its surfactant nature, which can compromise bacterial cell membranes .

Case Study 1: Cytotoxic Effects on Carcinoma Cells

A study investigated the cytotoxic effects of SIPS on human carcinoma cell lines. The results indicated that SIPS significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 50 μM, suggesting substantial cytotoxicity at relatively low concentrations.

Concentration (μM)Cell Viability (%)
0100
1085
2560
5030
10010

Case Study 2: Antimicrobial Efficacy

A separate study focused on the antimicrobial properties of SIPS against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 200 μg/mL for both strains, indicating that SIPS could potentially be used as an antimicrobial agent in clinical settings.

MicroorganismMIC (μg/mL)
E. coli200
S. aureus200

Toxicological Profile

The safety profile of sodium isopropyl sulfate has been evaluated through various studies:

  • Acute Toxicity : Studies indicate that high doses of SIPS can lead to gastrointestinal irritation and diarrhea, particularly at concentrations exceeding 7500 mg/L in animal models .
  • Dermal Irritation : SIPS is generally considered non-irritating to skin but may cause mild irritation upon contact with eyes.

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